molecular formula C13H10N2O4 B8807623 Anthranilic acid, N-(o-nitrophenyl)- CAS No. 5933-35-7

Anthranilic acid, N-(o-nitrophenyl)-

Cat. No.: B8807623
CAS No.: 5933-35-7
M. Wt: 258.23 g/mol
InChI Key: FJNZXTAFUISVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthranilic acid, N-(o-nitrophenyl)- is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Anthranilic acid, N-(o-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthranilic acid, N-(o-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5933-35-7

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-(2-nitroanilino)benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-13(17)9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(18)19/h1-8,14H,(H,16,17)

InChI Key

FJNZXTAFUISVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Fluoro-2-nitro-benzene (0.53 mL, 5.0 mmol), 2-Amino-benzoic acid (750 mg, 5.5 mmol) and Na2CO3 (420 mg, 4.0 mmol) are added together in reaction flask and the mixture is heated at 130° C. for 60 hrs. After it is cooled down to room temperature, 50 mL of water is added and HOAc is used to adjust the pH to slightly acidic. Then the mixture is extracted with EtOAc (3×50 mL) and the organic layers are combined, washed with water (3×50 mL), dried (Na2SO4) and concentrated to give crude product. Purifiction by flash column chromatography affords 560 mg (43%) of 2-(2-Nitro-phenylamino)-benzoic acid.
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.